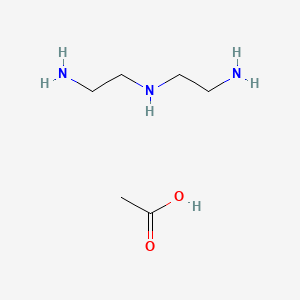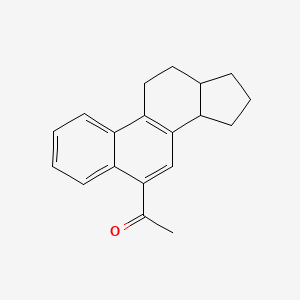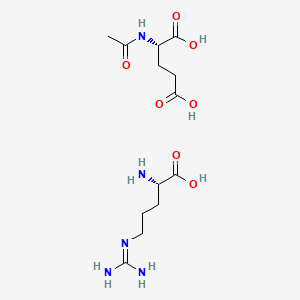
Einecs 240-144-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its applications in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-p-toluic acid typically involves the nitration of p-toluic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces nitro groups at the 3 and 5 positions of the p-toluic acid molecule. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of 3,5-Dinitro-p-toluic acid follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified through recrystallization or other suitable methods to achieve the required purity for various applications .
化学反応の分析
Types of Reactions
3,5-Dinitro-p-toluic acid undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or water, mild heating.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products Formed
Reduction: 3,5-Diamino-p-toluic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,5-Dinitrobenzoic acid.
科学的研究の応用
3,5-Dinitro-p-toluic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 3,5-Dinitro-p-toluic acid involves its interaction with various molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects .
類似化合物との比較
Similar Compounds
2,4-Dinitrotoluene: Another nitro-substituted toluene derivative with similar chemical properties but different substitution pattern.
3,5-Dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl group.
4-Nitrotoluene: A mono-nitro derivative of toluene with different reactivity and applications.
Uniqueness
3,5-Dinitro-p-toluic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.
特性
CAS番号 |
16011-06-6 |
|---|---|
分子式 |
C13H25N5O7 |
分子量 |
363.37 g/mol |
IUPAC名 |
(2S)-2-acetamidopentanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C7H11NO5.C6H14N4O2/c1-4(9)8-5(7(12)13)2-3-6(10)11;7-4(5(11)12)2-1-3-10-6(8)9/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t5-;4-/m00/s1 |
InChIキー |
WWZFXQGHJJRTGM-VDQHJUMDSA-N |
異性体SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
正規SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
関連するCAS |
39064-34-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


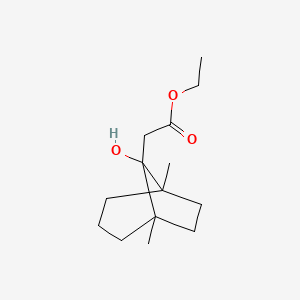
![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)
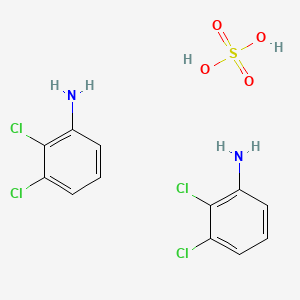

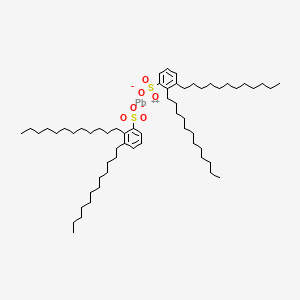

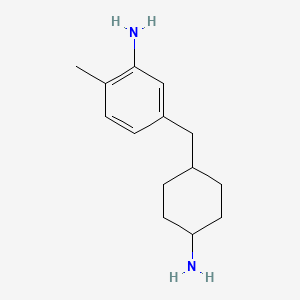
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
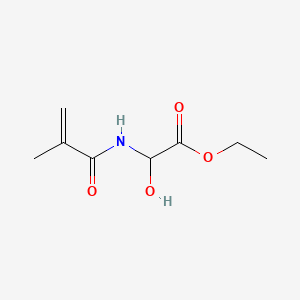
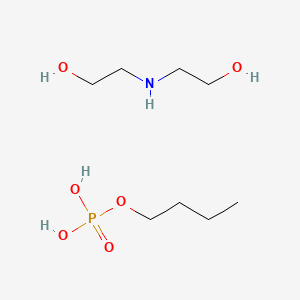
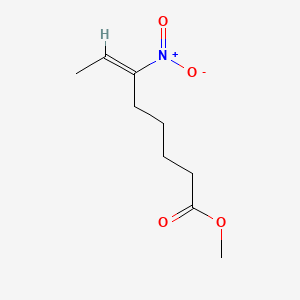
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)
